苯并(j)蒽

概述

描述

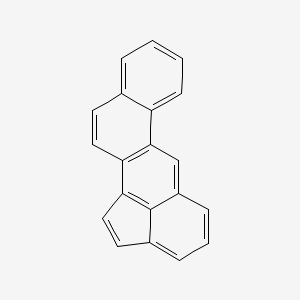

Benz(j)aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₂. It is known for its complex structure, which includes a cyclopenta-fused ring system. This compound is of significant interest due to its strong mutagenic and carcinogenic properties .

科学研究应用

Benz(j)aceanthrylene has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Biology: Research has shown that Benz(j)aceanthrylene can induce morphological transformations in cells, making it a useful tool for studying mutagenesis and carcinogenesis.

Medicine: Due to its strong mutagenic properties, Benz(j)aceanthrylene is used in studies related to cancer research, particularly in understanding the mechanisms of chemical-induced carcinogenesis.

Industry: Although not widely used industrially, it is sometimes studied in the context of environmental pollution and its impact on human health

作用机制

Benz[j]aceanthrylene, also known as benz(j)aceanthrylene, is a cyclopenta-fused polycyclic aromatic hydrocarbon . It has a molecular formula of C20H12 and a molecular weight of 252.3093 . This compound has been studied for its strong mutagenic and carcinogenic effects .

Target of Action

The primary targets of benz[j]aceanthrylene are DNA molecules . It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with the normal functioning of DNA, leading to mutations and potentially cancer .

Mode of Action

Benz[j]aceanthrylene interacts with its targets through metabolic activation . It is metabolized into reactive intermediates, which then interact with DNA to form adducts . Two major routes of metabolic activation have been identified: the bay-region diol-epoxide route and the cyclopenta-ring oxide route .

Biochemical Pathways

The metabolic activation of benz[j]aceanthrylene involves several biochemical pathways. The compound is first metabolized into dihydrodiols, which are then further metabolized into reactive intermediates . These intermediates can interact with DNA to form adducts . The formation of these adducts can lead to mutations and potentially cancer .

Result of Action

The interaction of benz[j]aceanthrylene with DNA results in the formation of DNA adducts . These adducts can interfere with the normal functioning of DNA, leading to mutations . In some cases, these mutations can lead to the development of cancer .

Action Environment

The action of benz[j]aceanthrylene can be influenced by various environmental factors. For example, the compound has been detected in air particulate matter, suggesting that it can be inhaled and enter the body through the respiratory tract . The concentration of benz[j]aceanthrylene in the environment, as well as the presence of other pollutants, can influence its action, efficacy, and stability .

生化分析

Biochemical Properties

Benz(j)aceanthrylene plays a significant role in biochemical reactions, particularly in the activation of the DNA damage response. It interacts with various enzymes, proteins, and other biomolecules. For instance, exposure to Benz(j)aceanthrylene in HepG2 cells results in the activation of proteins such as γH2AX, pChk1, p53, pp53, and p21 . These interactions indicate that Benz(j)aceanthrylene can induce DNA damage and activate cell cycle checkpoints, leading to potential mutagenic and carcinogenic outcomes.

Cellular Effects

Benz(j)aceanthrylene has profound effects on various types of cells and cellular processes. In HepG2 cells, it has been shown to significantly reduce cell viability at lower concentrations compared to other polycyclic aromatic hydrocarbons like benzo[a]pyrene . Benz(j)aceanthrylene influences cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and activating the DNA damage response . This can lead to alterations in cell function and potentially contribute to carcinogenesis.

Molecular Mechanism

The molecular mechanism of Benz(j)aceanthrylene involves its binding interactions with biomolecules and the subsequent activation of the DNA damage response. Benz(j)aceanthrylene binds to DNA, causing structural damage that activates proteins such as γH2AX and pChk1 . These proteins play a crucial role in detecting DNA damage and initiating repair processes. Additionally, Benz(j)aceanthrylene can inhibit or activate various enzymes involved in cell cycle regulation and apoptosis, further contributing to its mutagenic and carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benz(j)aceanthrylene change over time. Studies have shown that Benz(j)aceanthrylene is relatively stable and can persist in the environment for extended periods . Over time, its degradation products may also contribute to its overall toxicity. Long-term exposure to Benz(j)aceanthrylene in in vitro and in vivo studies has demonstrated sustained DNA damage and activation of the DNA damage response, leading to potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Benz(j)aceanthrylene vary with different dosages in animal models. At lower doses, Benz(j)aceanthrylene can induce DNA damage and activate the DNA damage response without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including cell death and carcinogenesis . Threshold effects have been observed, indicating that there is a dose-dependent relationship between Benz(j)aceanthrylene exposure and its biological effects.

Metabolic Pathways

Benz(j)aceanthrylene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions can affect metabolic flux and alter metabolite levels, contributing to the overall toxicity of Benz(j)aceanthrylene .

Transport and Distribution

Within cells and tissues, Benz(j)aceanthrylene is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function . The distribution of Benz(j)aceanthrylene within tissues can also influence its overall toxicity and potential health risks.

Subcellular Localization

The subcellular localization of Benz(j)aceanthrylene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Benz(j)aceanthrylene within the cell can affect its interactions with biomolecules and its overall biological effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires high temperatures and the presence of catalysts such as palladium or platinum to facilitate the cyclization reaction .

Industrial Production Methods: Industrial production of Benz(j)aceanthrylene is less common due to its hazardous nature. it can be produced as a byproduct in the combustion of fossil fuels and during the processing of coal tar. The compound can be isolated from these mixtures using chromatographic techniques .

化学反应分析

Types of Reactions: Benz(j)aceanthrylene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents such as potassium permanganate or chromium trioxide. The major products of oxidation are quinones and other oxygenated derivatives.

Reduction: Reduction reactions involve the addition of hydrogen atoms, usually in the presence of catalysts like palladium on carbon. The products are typically hydrogenated derivatives of Benz(j)aceanthrylene.

Substitution: Substitution reactions can occur at various positions on the aromatic rings, often using electrophilic reagents such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).

Major Products:

Oxidation: Quinones, oxygenated derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Halogenated and nitro-substituted derivatives.

相似化合物的比较

- Benzo(a)pyrene

- Dibenz(a,h)anthracene

- Chrysene

- Benzo(e)pyrene

Comparison: Benz(j)aceanthrylene is unique due to its cyclopenta-fused ring system, which contributes to its high reactivity and strong mutagenic properties. Compared to other polycyclic aromatic hydrocarbons like Benzo(a)pyrene and Dibenz(a,h)anthracene, Benz(j)aceanthrylene has a higher tendency to form reactive diol-epoxides, making it more potent in inducing DNA damage and carcinogenesis .

生物活性

Benz(j)aceanthrylene (B[j]A) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes multiple fused aromatic rings. This compound has garnered significant attention due to its mutagenic and potential carcinogenic properties. This article provides a comprehensive overview of the biological activity of Benz(j)aceanthrylene, focusing on its mutagenicity, metabolic activation, and implications for human health.

Chemical Structure and Properties

Benz(j)aceanthrylene is part of a class of compounds known as cyclopenta-fused PAHs. Its molecular formula is C18H12, and it exhibits unique spectral characteristics that can be analyzed through various techniques such as UV/VIS and NMR spectroscopy. The compound’s melting point is approximately 170-171 °C, indicating its stability under standard laboratory conditions.

Mutagenicity and Carcinogenicity

Mutagenic Effects

Benz(j)aceanthrylene has been shown to exhibit mutagenic effects in several studies. Initial investigations utilized the Ames test, where it demonstrated a mutagenic spectrum similar to that of benzo[a]pyrene (B[a]P). Specifically, B[j]A requires metabolic activation to exert its mutagenic effects, with the 1,2-dihydro-1,2-diol being identified as a significant metabolite involved in this process .

In vitro studies have indicated that B[j]A is a frame-shift mutagen, necessitating metabolic activation for optimal activity. Notably, the concentration required for maximal mutagenicity was found to be significantly lower than that for B[a]P, suggesting a higher potency in certain biological contexts .

Carcinogenic Potential

Research indicates that Benz(j)aceanthrylene possesses strong carcinogenic properties. In studies involving urban air samples from Stockholm and Limeira, Brazil, B[j]A was detected at concentrations significantly lower than those of B[a]P but demonstrated a higher potency in inducing DNA damage in HepG2 cells . Specifically, equimolar exposure resulted in greater DNA damage markers such as gamma H2AX and pChk1 compared to B[a]P, with B[j]A showing 12.5- and 33.3-fold higher potency in these assays, respectively .

The formation of DNA adducts has been documented in animal models; for instance, benz[j]aceanthrylene-9,10-diol-7,8-oxide–DNA adducts were found in lung tumors induced by B[j]A in mice . These findings underline the compound's potential role in tumorigenesis.

Metabolic Activation

The metabolism of Benz(j)aceanthrylene involves several pathways that lead to the formation of reactive metabolites capable of interacting with cellular macromolecules. The predominant metabolic pathway results in the production of 1,2-dihydro-1,2-diol, which can further be converted into epoxides that bind to DNA and proteins .

Table 1: Summary of Metabolic Pathways and Products

| Metabolite | Description | Activity |

|---|---|---|

| 1,2-Dihydro-1,2-diol | Main metabolite | Mutagenic |

| Benz(j)aceanthrylene-9,10-diol | Intermediate product | Forms DNA adducts |

| Benz(j)aceanthrylene-9,10-oxide | Reactive epoxide | Highly mutagenic |

Environmental Presence and Health Implications

Benz(j)aceanthrylene has been detected in urban air particulate matter (PM), raising concerns about its environmental impact and associated health risks. Studies have estimated an increased cancer risk associated with exposure to B[j]A due to its potent mutagenic effects even at low concentrations . The compound's presence in air pollutants necessitates further investigation into its long-term health effects on populations exposed to contaminated environments.

Case Studies

Case Study 1: Urban Air Quality Analysis

In a study conducted in Stockholm, B[j]A was identified in air samples collected over several months. The analysis revealed concentrations ranging from 1.57 to 12.7 pg/m³. Toxicological assessments indicated that even at low levels, exposure to B[j]A could significantly increase the risk of cancer when combined with other PAHs present in urban air .

Case Study 2: HepG2 Cell Line Exposure

Research involving HepG2 liver cells demonstrated that exposure to B[j]A resulted in significant cytotoxicity and DNA damage compared to controls treated with equivalent doses of B[a]P. The study highlighted the necessity of considering B[j]A when evaluating the carcinogenic potential of environmental PAH mixtures .

属性

IUPAC Name |

benzo[j]aceanthrylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKRAISUPBTHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174041 | |

| Record name | Benz(j)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202-33-5 | |

| Record name | Benz[j]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(j)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(j)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZ(J)ACEANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844QXH8PK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does B[j]A interact with DNA to cause mutations?

A: B[j]A requires metabolic activation to exert its genotoxic effects. Research suggests two primary activation pathways: epoxidation at the cyclopenta ring and bay-region diol-epoxide formation. [, , , ] These reactive metabolites can form DNA adducts, primarily with deoxyguanosine and deoxyadenosine, leading to mutations. []

Q2: Which metabolic pathway is considered more significant for B[j]A's mutagenic activity?

A: While both pathways contribute to B[j]A's genotoxicity, studies indicate that cyclopenta-ring oxidation is a major activation route. [, , ] This is supported by the identification of DNA adducts formed by B[j]A-1,2-oxide, the reactive metabolite generated through cyclopenta-ring epoxidation. [, ]

Q3: How does the mutagenic potency of B[j]A compare to other PAHs like benzo[a]pyrene (B[a]P)?

A: B[j]A exhibits significantly higher mutagenic potency compared to B[a]P. Studies have shown that B[j]A induces greater DNA damage and activates DNA damage response pathways at lower concentrations than B[a]P. [] In certain assays, B[j]A requires less metabolic activation for maximal mutagenic response compared to B[a]P, suggesting a more efficient activation mechanism. []

Q4: Which tissues are most susceptible to B[j]A-induced tumor formation?

A: Studies in strain A/J mice have shown that B[j]A is a potent lung tumorigen. [, ]

Q5: What types of mutations in the Ki-ras oncogene are associated with B[j]A exposure?

A: Analysis of lung tumors induced by B[j]A in mice revealed a high proportion of GGT to CGT mutations in codon 12 of the Ki-ras gene. [, ] This mutation pattern differs from that induced by B[a]P, further supporting the distinct metabolic activation pathway of B[j]A. []

Q6: Has B[j]A been detected in environmental samples?

A: Yes, B[j]A has been detected in urban air particulate matter, albeit at lower concentrations compared to B[a]P. []

Q7: What are the implications of B[j]A's presence in the environment for human health?

A: Despite its lower environmental levels, B[j]A's high mutagenic potency raises concerns about its contribution to air pollution-related cancer risks. [] Including B[j]A in cancer risk assessments could significantly increase estimated risks associated with air pollution exposure. []

Q8: What are the major metabolites of B[j]A identified in in vitro and in vivo studies?

A: Numerous metabolites have been identified, including various dihydrodiols, hydroxylated derivatives, and conjugates with sulfate and glucuronic acid. [, , ] The specific metabolites formed can vary depending on the experimental system and species used.

Q9: What is the significance of identifying specific B[j]A metabolites?

A: Identifying and characterizing B[j]A metabolites is crucial for understanding its metabolic activation pathways, detoxification mechanisms, and potential for bioaccumulation. [, ] This information can inform risk assessments and guide the development of strategies to mitigate potential health risks associated with B[j]A exposure.

Q10: What are the future directions for research on B[j]A?

A: Further investigation is needed to fully elucidate the mechanisms underlying B[j]A's genotoxicity, identify susceptible populations, and assess the long-term health consequences of environmental exposure. [] Developing sensitive and specific biomarkers for B[j]A exposure and exploring potential chemoprevention strategies are also important areas for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。